2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-{2-[2-(4-ETHOXYPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-{2-[2-(4-ETHOXYPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Ethoxyphenoxyethyl Group: This is typically done through etherification reactions, where the phenoxy group is introduced via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-{2-[2-(4-ETHOXYPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-{2-[2-(4-ETHOXYPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-(2-ethoxyphenoxy)ethylquinazolin-4-one: Similar structure but lacks the dihydroquinazolinone core.
4-Chloro-2-(2-ethoxyphenoxy)ethylquinazoline: Another related compound with slight variations in the functional groups.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-3-{2-[2-(4-ETHOXYPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C26H25ClN2O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O4/c1-2-32-21-11-13-22(14-12-21)33-18-17-31-16-15-29-25(19-7-9-20(27)10-8-19)28-24-6-4-3-5-23(24)26(29)30/h3-14H,2,15-18H2,1H3 |
InChI Key |
HGQUVKYMGFRBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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